![molecular formula C8H5NO3 B13059388 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione](/img/structure/B13059388.png)
2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione is a heterocyclic compound that features a fused pyridine and pyran ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione typically involves multicomponent reactions. One common method includes the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction proceeds via a Michael addition followed by intramolecular cyclization .
Industrial Production Methods: The absence of metal catalysts and the simplicity of the workup procedure make this compound attractive for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the pyridine ring, leading to different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyran rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyrano[2,3-b]pyridine derivatives .
Scientific Research Applications
2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its role as a pharmacophore in drug development.
Industry: Its derivatives are used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione involves its interaction with various molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. By inhibiting PARP-1, these compounds can induce genomic instability and cell death in cancer cells .
Comparison with Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
Benzo[h]pyrano[2,3-b]quinoline: Features a fused benzene ring, offering different chemical properties and biological activities.
Uniqueness: 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione is unique due to its specific ring fusion and the presence of both pyridine and pyran rings. This structure imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C8H5NO3 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
pyrano[2,3-b]pyridine-2,4-dione |
InChI |
InChI=1S/C8H5NO3/c10-6-4-7(11)12-8-5(6)2-1-3-9-8/h1-3H,4H2 |
InChI Key |
FKXLWERUVHBVNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(N=CC=C2)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


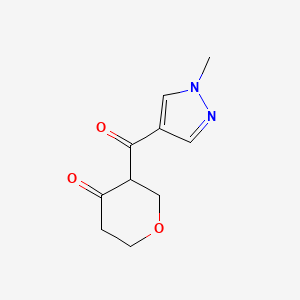
![6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13059316.png)
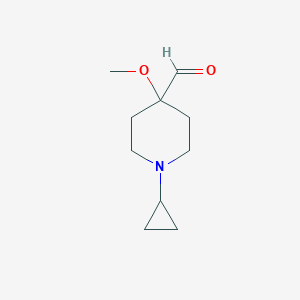
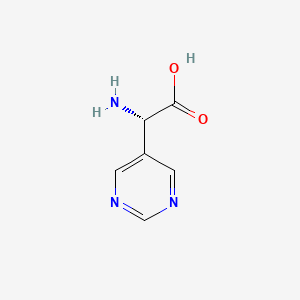
![2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B13059331.png)
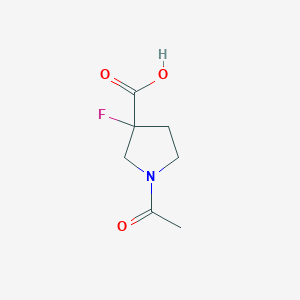
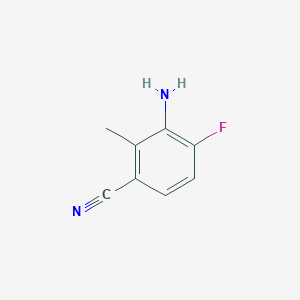
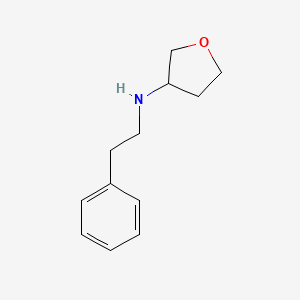

![3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13059356.png)

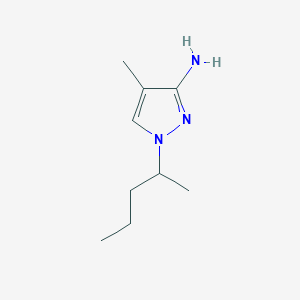

![2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile](/img/structure/B13059401.png)
